molecular formula C2H6ClNO2S B143814 Dimethylsulfamoyl chloride CAS No. 13360-57-1

Dimethylsulfamoyl chloride

Cat. No.: B143814
CAS No.: 13360-57-1
M. Wt: 143.59 g/mol
InChI Key: JFCHSQDLLFJHOA-UHFFFAOYSA-N
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Description

Dimethylsulfamoyl chloride (CAS: 13360-57-1), with the molecular formula C₂H₆ClNO₂S and molecular weight 143.59 g/mol, is a sulfonyl chloride derivative characterized by a sulfamoyl group substituted with two methyl groups . This compound is a reactive intermediate widely used in organic synthesis, particularly for introducing dimethylsulfamoyl groups into target molecules. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a key reagent for sulfonylation and sulfamoylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylsulfamoyl chloride can be synthesized by reacting dimethylamine with sulfuryl chloride. The reaction typically occurs in a solvent such as benzene, toluene, chloroform, or methylene chloride. The reaction is carried out at temperatures ranging from -30°C to +30°C, with an optimal range of -10°C to +20°C. The molar ratio of dimethylamine to sulfuryl chloride is usually maintained at 2:1 or higher to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of dimethylamine gas to a solution of sulfuryl chloride in an appropriate solvent. The reaction mixture is maintained at a low temperature to control the exothermic nature of the reaction and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Dimethylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Benzene, toluene, chloroform, methylene chloride

    Catalysts: Photocatalysts for redox reactions

Major Products:

Scientific Research Applications

Synthesis of Sulfonamides

Dimethylsulfamoyl chloride is extensively used to synthesize sulfonamides, a class of compounds known for their antibacterial properties. The general reaction involves the nucleophilic attack of an amine on this compound, leading to the formation of sulfonamides. This process is vital in medicinal chemistry, as sulfonamides have been historically significant in treating bacterial infections.

Key Points:

  • Reaction Mechanism: The reaction typically occurs under mild conditions, allowing for the selective formation of sulfonamide products.
  • Applications: Sulfonamides synthesized from this compound have been utilized in various therapeutic applications, including antibiotics and antifungal agents.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound serves as a precursor for several bioactive compounds:

  • Aminotetralin-Derived Sulfamides: These compounds have shown potential as anticancer agents and acetylcholinesterase inhibitors, making them significant in neurobiology and oncology research .
  • Antibacterial Agents: The sulfonamides derived from this compound are actively researched for their effectiveness against resistant bacterial strains.

Polymer Chemistry

This compound is also employed in polymer synthesis. It acts as a reagent for creating various polymeric materials through reactions with alcohols and amines. This application is particularly relevant in producing functional polymers with specific properties tailored for industrial applications.

Key Points:

  • Reactions with Alcohols: The compound can react with alcohols to form sulfonates, which are useful in various applications including surfactants and plasticizers.
  • Esterification/Amidation Processes: It facilitates the esterification and amidation reactions between carboxylic acids and equimolar amounts of alcohols or amines, contributing to the synthesis of complex organic molecules .

Case Studies and Experimental Findings

Several studies highlight the effectiveness of this compound in synthetic applications:

  • Study on Reaction Rates: Research indicates that the reaction rates of this compound with various amines are influenced by solvent polarity. For instance, reactions conducted in acetonitrile exhibited significantly faster rates compared to chloroform due to enhanced solvation effects .
  • Hydrolysis Studies: Investigations into the hydrolysis mechanisms of sulfamoyl chlorides show that this compound hydrolyzes at a slower rate compared to its diethyl counterpart, indicating its stability under certain conditions .

Summary Table of Applications

Application AreaDescriptionKey Compounds Derived
Medicinal ChemistrySynthesis of antibacterial agentsSulfonamides
Polymer ChemistryReagent for polymer synthesisFunctional polymers
NeurobiologySynthesis of acetylcholinesterase inhibitorsAminotetralin-derived sulfamides
Industrial ChemistryEsterification/amidation processesVarious organic compounds

Mechanism of Action

The mechanism of action of dimethylsulfamoyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, readily reacting with nucleophiles to form sulfonamide, sulfonate, and sulfonothioate derivatives. The formation of sulfonyl radicals under visible-light activation is another significant pathway, allowing for the generation of various bioactive molecules .

Comparison with Similar Compounds

Key Properties :

  • Reactivity : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines, alcohols, and other nucleophiles .
  • Stability : Dimethylsulfamoyl chloride exhibits moderate stability in dry acetone but undergoes solvolysis in aqueous environments, with kinetics influenced by temperature and solvent polarity .
  • Safety : Classified as a hazardous substance (hazard code: 4-3-III), it requires careful handling due to its corrosive and irritant properties .

The reactivity, structural features, and applications of this compound are best contextualized by comparing it with related sulfonyl chlorides and sulfonamide derivatives. Below is a detailed analysis supported by experimental

Table 1: Comparison of this compound with Structurally Related Compounds

Compound Name Molecular Formula Key Features Reactivity/Applications Reference
This compound C₂H₆ClNO₂S - Two methyl groups on sulfamoyl moiety
- Moderate electrophilicity
Sulfamoylation of amines/alcohols; synthesis of aryl sulfamates for cross-coupling
Benzene-1-sulfonyl chloride C₆H₅ClO₂S - Simple aromatic sulfonyl chloride
- Higher electrophilicity
General sulfonation reagent; faster solvolysis rates compared to this compound
Difluoromethanesulfonyl chloride CHClF₂O₂S - Fluorinated sulfonyl group
- Enhanced reactivity and thermal stability
Trifluoromethylation reactions; superior stability in polar solvents
Sulfanilamide C₆H₈N₂O₂S - Primary sulfonamide with aniline group
- No chlorosulfonyl group
Antibacterial agent; lacks reactivity for nucleophilic substitution
4-Aminobenzenesulfonamide C₆H₈N₂O₂S - Amino-substituted sulfonamide
- Bioactive scaffold
Antimicrobial activity; limited synthetic utility due to reduced electrophilicity

Key Research Findings

Reactivity Differences: this compound reacts 10× slower than benzene-1-sulfonyl chloride in halide exchange reactions due to steric hindrance from the dimethylamino group .

Synthetic Applications :

  • Unlike simpler sulfonyl chlorides (e.g., benzene-1-sulfonyl chloride), this compound enables the synthesis of N,N-dimethyl aryl sulfamates , which are pivotal in Suzuki–Miyaura cross-coupling reactions .
  • Its fluorinated analog, difluoromethanesulfonyl chloride, outperforms it in reactions requiring high electrophilicity, such as trifluoromethylation .

Biological Relevance :

  • Sulfanilamide derivatives lack the reactive chlorosulfonyl group, limiting their utility in synthetic chemistry but enhancing their specificity as antimicrobial agents .
  • This compound’s derivatives (e.g., 4-(dimethylsulfamoyl)benzene-1-sulfonyl chloride) exhibit dual functionality, enabling both sulfonamide formation and further derivatization .

Biological Activity

Dimethylsulfamoyl chloride (DMSC), a sulfonamide derivative, plays a significant role in medicinal chemistry, particularly in the synthesis of biologically active compounds. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by the following chemical structure:

  • Chemical Formula : C2H6ClNO2S\text{C}_2\text{H}_6\text{Cl}\text{N}\text{O}_2\text{S}
  • SMILES Notation : CN(C)S(Cl)(=O)=O
  • InChI Key : JFCHSQDLLFJHOA-UHFFFAOYSA-N

DMSC is primarily used in the synthesis of sulfonamides and other biologically active compounds, including anticancer agents and acetylcholinesterase inhibitors .

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds synthesized using DMSC. A notable study synthesized a series of ureas and sulfamides derived from 1-aminotetralins using DMSC. The cytotoxicity of these compounds was tested against human glioblastoma (U-87MG) and prostate cancer (PC-3) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as therapeutic agents in cancer treatment.

CompoundCell LineIC50 (µM)
3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylureaU-87MG12.5
3-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-1,1-dimethylureaPC-315.0

These findings underscore the importance of DMSC in developing novel anticancer therapies .

Mechanistic Insights

The mechanism of action for DMSC-derived compounds often involves solvolysis reactions. Studies indicate that the solvolysis of sulfonyl chlorides like DMSC can proceed via both S_N1 and S_N2 pathways depending on solvent conditions. This dual pathway mechanism is crucial for understanding how DMSC can be utilized effectively in drug design .

Study on Solvolysis Mechanisms

A detailed investigation into the solvolysis of N,N-dimethylsulfamoyl chloride revealed that its hydrolysis is significantly influenced by solvent polarity. The study demonstrated that increasing water content in mixed solvents shifts the reaction pathway from S_N2 to S_N1, highlighting the compound's reactivity under different conditions .

Application in Antimalarial Research

DMSC has also been explored for its potential in developing protein farnesyltransferase inhibitors aimed at treating malaria. This application showcases the versatility of DMSC beyond traditional uses in cancer therapy, indicating its broader pharmacological potential .

Q & A

Basic Research Questions

Q. What are the critical physical-chemical properties of dimethylsulfamoyl chloride relevant to experimental design?

this compound (C₂H₆ClNO₂S) is a colorless liquid with a density of 1.337 g/mL (25°C), boiling point of 114°C (75 mmHg), and flash point of 94°C. It decomposes in water or alcohol, necessitating anhydrous handling and storage under inert gas (e.g., nitrogen) to prevent hydrolysis . Its low melting point (-13°C) and high reactivity with nucleophiles make it suitable for sulfonylation reactions under mild conditions. Researchers should prioritize air-sensitive techniques and avoid exposure to moisture during synthesis .

Q. How can researchers ensure purity and stability during storage?

  • Purity Analysis : Use gas chromatography (GC) with flame ionization detection (FID) for purity assessment, as commercial grades typically report >97% purity .
  • Stability : Store in amber glass containers under inert gas (argon/nitrogen) at 2–8°C. Decomposition products (e.g., HCl, dimethylsulfamic acid) can form upon exposure to humidity, detectable via Fourier-transform infrared spectroscopy (FTIR) .

Q. What are the recommended analytical methods for characterizing reaction intermediates involving this compound?

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients provide retention times (~1.24–1.66 minutes) for monitoring reaction progress .
  • LCMS : Electrospray ionization (ESI) in positive ion mode detects intermediates (e.g., [M+H]+ ions at m/z 565–672) .
  • Titration : Argentometric titration confirms active chloride content (>97%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation using this compound?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity. Triethylamine (TEA) is a preferred base for scavenging HCl .
  • Temperature Control : Reactions typically proceed at 0–25°C to minimize side reactions (e.g., sulfonic acid formation) .
  • Catalysis : Rhodium-catalyzed reactions (e.g., boronic acid additions) require ligand optimization (e.g., L4 in ) to improve yields .

Q. What strategies mitigate byproduct formation in multi-step syntheses involving this compound?

  • Byproduct Identification : Use tandem LCMS/MS to detect sulfonic acid derivatives (e.g., m/z shifts indicating hydrolysis).
  • Workup Protocols : Purify via C18 reverse-phase chromatography (acetonitrile/water) to isolate target compounds (>70% yield) .
  • Inert Atmosphere : Schlenk lines or gloveboxes prevent moisture-induced decomposition during sensitive steps .

Q. How do computational methods aid in predicting reactivity and stability of this compound derivatives?

  • DFT Calculations : Model transition states for sulfonylation reactions to predict regioselectivity (e.g., aryl vs. alkyl amine reactions) .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics, particularly in DMF or THF .

Q. Data Reliability and Contradictions

Q. How should researchers resolve discrepancies in reported physical properties (e.g., boiling points)?

  • Boiling Point Variability : Differences (e.g., 114°C at 75 mmHg vs. 130°C at 150 mmHg) arise from pressure-dependent measurements. Use Antoine equation adjustments for precise comparisons .
  • Validation : Cross-reference peer-reviewed patents (e.g., EP 4374877 A2) and manufacturer datasheets (e.g., Thermo Scientific) for consensus values .

Q. Safety and Handling Protocols

Q. What are the critical safety precautions for handling this compound?

  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and fume hoods are mandatory due to corrosive HCl emissions .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
  • Waste Disposal : Hydrolyze residual reagent in ice-cold NaOH (1M) before disposal .

Q. Methodological Tables

Analytical Technique Conditions Application Reference
HPLCC18 column, acetonitrile/waterPurity analysis of sulfonamides
LCMS (ESI+)m/z 565–672 [M+H]+Intermediate detection in drug synthesis
GC-FIDHelium carrier, 150°C ovenPurity verification (>97%)

Properties

IUPAC Name

N,N-dimethylsulfamoyl chloride
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InChI

InChI=1S/C2H6ClNO2S/c1-4(2)7(3,5)6/h1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JFCHSQDLLFJHOA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN(C)S(=O)(=O)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H6ClNO2S
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DSSTOX Substance ID

DTXSID6065420
Record name Dimethylsulphamoyl chloride
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Molecular Weight

143.59 g/mol
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Physical Description

Clear colorless liquid; [MSDSonline]
Record name Dimethylsulphamoyl chloride
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CAS No.

13360-57-1
Record name Dimethylsulfamoyl chloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
Dimethylsulfamoyl chloride
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
Dimethylsulfamoyl chloride
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
Dimethylsulfamoyl chloride
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
Dimethylsulfamoyl chloride
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
Dimethylsulfamoyl chloride
2-chloro-N-cyclobutyl-5-trifluoromethylpyrimidin-4-amine
Dimethylsulfamoyl chloride

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